Methyl 3-oxonon-8-ynoate
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Overview
Description
Methyl 3-oxonon-8-ynoate is an organic compound with the molecular formula C₁₀H₁₄O₃. It is a methyl ester derivative of 3-oxonon-8-ynoic acid. This compound is of interest due to its unique structure, which includes both a keto group and an alkyne group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-oxonon-8-ynoate can be synthesized through various methods. One common approach involves the reaction of a β-ketoester with an alkyl halide. For example, the reaction of the dianion of a β-dicarbonyl compound with an appropriate alkyl halide in the presence of a base such as sodium hydride or lithium diisopropylamide can yield the desired product . The reaction is typically carried out in an anhydrous solvent like tetrahydrofuran under an inert atmosphere to prevent moisture interference.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-oxonon-8-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding alcohols.
Substitution: The alkyne group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can react with the alkyne group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted esters or other derivatives.
Scientific Research Applications
Methyl 3-oxonon-8-ynoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: this compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism by which methyl 3-oxonon-8-ynoate exerts its effects depends on its specific application. In enzyme-catalyzed reactions, the compound can act as a substrate or inhibitor, interacting with the active site of the enzyme and affecting its activity. The presence of both keto and alkyne groups allows for diverse interactions with molecular targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-methyl-3-oxonon-8-enoate
- Ethyl 2-ethylidene-6-methyl-3-oxonon-8-enoate
- Methyl 3-oxo-9-trimethylsilylnon-8-ynoate
- Methyl 3-hydroxynon-2-en-8-ynoate
Uniqueness
Methyl 3-oxonon-8-ynoate is unique due to its combination of a keto group and an alkyne group, which provides distinct reactivity compared to similar compounds. This dual functionality allows for a broader range of chemical transformations and applications in various fields .
Properties
CAS No. |
923013-83-6 |
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Molecular Formula |
C10H14O3 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
methyl 3-oxonon-8-ynoate |
InChI |
InChI=1S/C10H14O3/c1-3-4-5-6-7-9(11)8-10(12)13-2/h1H,4-8H2,2H3 |
InChI Key |
PIZNPCBBFXTYJE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(=O)CCCCC#C |
Origin of Product |
United States |
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